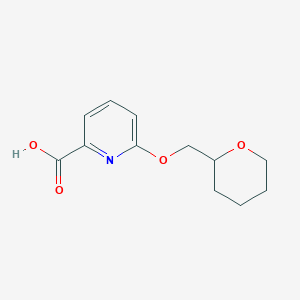
6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid
説明
6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 223.23 g/mol. The synthesis typically involves the reaction of pyridine derivatives with tetrahydro-pyran intermediates, allowing for functionalization at the 6-position of the pyridine ring.
Antimicrobial Activity
Research indicates that derivatives of pyridine and tetrahydropyran exhibit significant antimicrobial properties. A study focused on various pyridinecarboxylic acid derivatives found that modifications at specific positions could enhance their efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has shown promise in anticancer studies. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cell proliferation in cancer cell lines. One study reported that certain pyridine derivatives could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Monoamine Transporters : Similar compounds have been studied for their affinity towards dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET), which are critical in neuropharmacology .
- Cell Cycle Regulation : Some studies suggest that these compounds can affect the expression of proteins involved in the regulation of the cell cycle, thereby influencing cancer cell growth .
Research Findings
A summary of key findings from relevant studies is presented in the following table:
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of pyridine derivatives, including those similar to this compound, against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 6-position significantly enhanced antimicrobial potency.
Case Study 2: Cancer Cell Line Testing
In vitro tests were conducted on breast cancer cell lines where the compound demonstrated a dose-dependent inhibition of cell viability. The mechanism was linked to increased levels of pro-apoptotic factors such as p53 and caspase-9, suggesting its potential as an anticancer agent.
特性
IUPAC Name |
6-(oxan-2-ylmethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-12(15)10-5-3-6-11(13-10)17-8-9-4-1-2-7-16-9/h3,5-6,9H,1-2,4,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZMPUQMXOCNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801168700 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287217-35-9 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287217-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















